

CAS number for 2-(2-Pyridyl)-4-benzyl-2-oxazoline

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Compound of Interest

Compound Name: 2-(2-Pyridyl)-4-benzyl-2-oxazoline

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An In-depth Technical Guide to (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral ligand (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, a prominent member of the Pyridine-Oxazoline (PyOx) class of ligands. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its significant applications in asymmetric catalysis, a critical field for drug development and fine chemical synthesis. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language) to ensure clarity and accessibility for researchers and scientists.

Introduction

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole, often abbreviated as (S)-Bn-PyOx, is a C1-symmetric bidentate N,N-ligand. Its structure, featuring a pyridine ring and a chiral oxazoline moiety, makes it an effective ligand for a variety of transition metals, facilitating a wide range of enantioselective transformations.[1][2] The strategic placement of the chiral center adjacent to the coordinating nitrogen atom of the oxazoline ring allows for excellent stereochemical control in catalytic processes.[3] This guide serves as a core technical resource for professionals utilizing or considering this ligand in their research.



Chemical and Physical Properties

The fundamental properties of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole are summarized below. This data is essential for its handling, characterization, and application in experimental setups.

Property	Value	Reference(s)	
CAS Number	108915-08-8	[4]	
Molecular Formula	C15H14N2O	[4]	
Molecular Weight	238.28 g/mol	[4]	
IUPAC Name	(4S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydro-1,3-oxazole	[4]	
Appearance	Solid	-	
Topological Polar Surface Area	34.5 Ų	[4]	
Complexity	289	[4]	
XLogP3	2.7	[4]	
Hydrogen Bond Donor Count	0	[4]	
Hydrogen Bond Acceptor Count	3	[4]	
Rotatable Bond Count	2	[4]	

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the synthesis and purity of the ligand. The following table summarizes key spectroscopic data for (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.



Spectroscopy Type Data		Reference(s)	
¹ H NMR	Spectra available from commercial suppliers and literature. Key shifts are expected for the aromatic protons of the pyridine and benzyl groups, as well as the diastereotopic protons of the oxazoline ring.	[4]	
¹³ C NMR	Spectra available from commercial suppliers and literature. Characteristic signals include those for the imine carbon of the oxazoline and the carbons of the two aromatic systems.	-	
Mass Spec	Expected molecular ion peak corresponding to the molecular weight.	-	
IR	Characteristic peaks for C=N stretching of the oxazoline ring and C=C/C=N stretching of the pyridine ring.	-	

Experimental Protocols: Synthesis

The synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is typically achieved through the condensation of a chiral amino alcohol with a pyridine nitrile or a related derivative. The following is a representative, detailed protocol.

- 4.1. Synthesis of (S)-2-amino-3-phenyl-1-propanol from L-Phenylalanine
- Reduction of L-Phenylalanine: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend Lithium aluminum hydride

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(LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of L-Phenylalanine in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and then more water.
- Filter the resulting precipitate and wash with THF.
- Concentrate the filtrate under reduced pressure to yield (S)-2-amino-3-phenyl-1-propanol as a solid, which can be used in the next step without further purification.
- 4.2. Synthesis of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole
- Reaction Setup: In a round-bottom flask, dissolve 2-cyanopyridine and (S)-2-amino-3-phenyl-1-propanol in a suitable solvent such as chlorobenzene or toluene.
- Catalyst Addition: Add a catalytic amount of zinc chloride (ZnCl₂) or another Lewis acid to the solution.
- Reaction Conditions: Heat the mixture to reflux under an inert atmosphere for 12-24 hours.
 The progress of the reaction should be monitored by TLC or GC-MS.
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl
 acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium
 sulfate, filter, and concentrate.



Final Purification: Purify the crude product by column chromatography on silica gel using a
mixture of hexane and ethyl acetate as the eluent to afford the pure (S)-4-Benzyl-2-(pyridin2-yl)-4,5-dihydrooxazole.

Applications in Asymmetric Catalysis

The primary application of (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is as a chiral ligand in transition metal-catalyzed asymmetric reactions. Its bidentate nature and the chirality near the metal center allow for high levels of enantioselectivity.

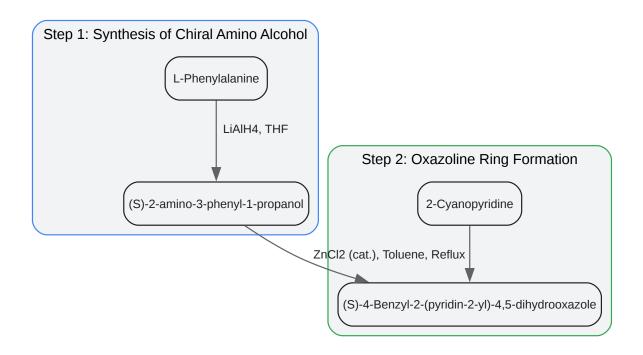
Reaction Type	Metal Catalyst	Substrate Example	Product Example	Enantiomeri c Excess (ee)	Reference(s
Heck Reaction	Pd	Cyclohexenyl triflate and 2,3- dihydrofuran	Phenyl- substituted dihydropyran	High	[5]
Allylic Alkylation	Pd	1,3-Diphenyl- 2-propenyl acetate and dimethyl malonate	Enantioenrich ed malonate derivative	Up to 99%	[3]
Hydrosilylatio n of Ketones	Rh, Ir	Acetophenon e and diphenylsilan e	1- Phenylethano I	High	-
Reductive Cross- Coupling	Ni	Alkyl halides and aryl halides	Chiral alkyl- aryl compounds	Good to Excellent	[5]
Oxidation of Alcohols	Pd	1,2- Propanediol	α-hydroxy ketone	Moderate	[6]

Visualizations



6.1. Synthesis Workflow

The following diagram illustrates the general synthetic pathway for (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.



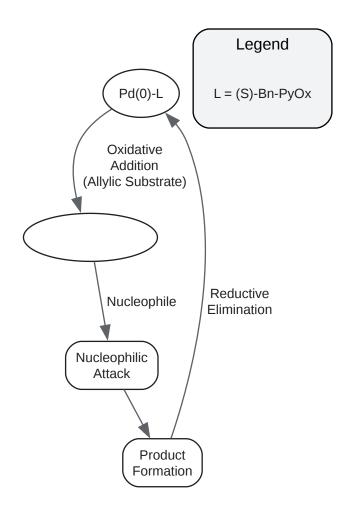
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Caption: General synthesis workflow for (S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole.

6.2. General Catalytic Cycle

This diagram shows a generalized catalytic cycle for a Palladium-catalyzed asymmetric allylic alkylation, a common application for PyOx ligands.





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Caption: Generalized catalytic cycle for Pd-catalyzed asymmetric allylic alkylation using a PyOx ligand.

Conclusion

(S)-4-Benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole is a versatile and highly effective chiral ligand in the field of asymmetric catalysis. Its straightforward synthesis from readily available starting materials, coupled with its ability to induce high levels of enantioselectivity in a variety of chemical transformations, makes it an invaluable tool for chemists in academia and industry, particularly in the synthesis of chiral molecules for drug discovery and development. This guide provides the essential technical information required for its synthesis, characterization, and application.



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